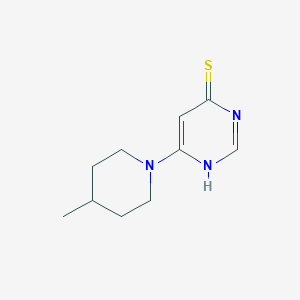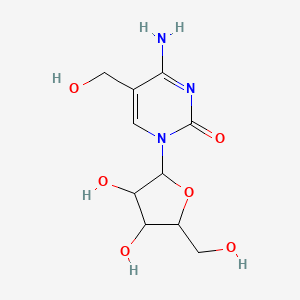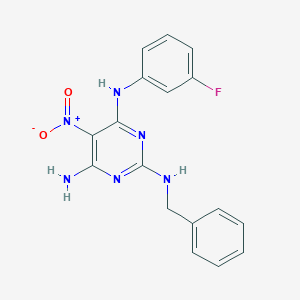![molecular formula C16H12N4O B12495976 1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol](/img/structure/B12495976.png)
1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol is a compound belonging to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The structure of this compound consists of a triazole ring fused to a quinoxaline moiety, with a 4-methylphenyl group attached to the triazole ring.
Preparation Methods
The synthesis of 1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol typically involves the following steps :
Starting Materials: The synthesis begins with o-phenylenediamine and oxalic acid, which are refluxed in hydrochloric acid to form 1,4-dihydroquinoxaline-2,3-dione.
Formation of Dichloroquinoxaline: The dihydroquinoxaline is then treated with thionyl chloride in dichloroethane to produce 2,3-dichloroquinoxaline.
Cyclization: The dichloroquinoxaline undergoes cyclization with 4-methylphenylhydrazine to form the triazoloquinoxaline core.
Hydroxylation: Finally, the triazoloquinoxaline is hydroxylated to yield this compound.
Chemical Reactions Analysis
1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol has several scientific research applications :
Antiviral Activity: The compound has shown potential as an antiviral agent, particularly against certain strains of viruses.
Antimicrobial Activity: It exhibits broad-spectrum antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Anticancer Activity: The compound has been studied for its anticancer properties, particularly its ability to inhibit the growth of various cancer cell lines.
Molecular Docking Studies: It has been used in molecular docking studies to explore its binding affinity with various biological targets, aiding in drug design and development.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol involves several pathways :
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Inhibition of Enzymes: It inhibits key enzymes involved in viral replication and bacterial cell wall synthesis.
Induction of Apoptosis: The compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Comparison with Similar Compounds
1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol can be compared with other similar compounds :
1,2,4-Triazolo[4,3-a]quinoxaline: This compound shares the same core structure but lacks the 4-methylphenyl group, which may affect its biological activity.
1,2,4-Triazolo[4,3-a]quinoxaline-1-thiol: This derivative has a thiol group instead of a hydroxyl group, which can influence its reactivity and binding properties.
Pyrimido-quinoxaline: This isostere has a pyrimidine ring instead of a triazole ring, leading to different biological activities.
Properties
Molecular Formula |
C16H12N4O |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
1-(4-methylphenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one |
InChI |
InChI=1S/C16H12N4O/c1-10-6-8-11(9-7-10)14-18-19-15-16(21)17-12-4-2-3-5-13(12)20(14)15/h2-9H,1H3,(H,17,21) |
InChI Key |
KWUOKGFKJDUMEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methoxybenzoate](/img/structure/B12495897.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B12495899.png)
![3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12495900.png)


![2-{4-[4-(acetylamino)-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl]-2-methoxyphenoxy}-N-(4-chlorophenyl)acetamide](/img/structure/B12495914.png)


![7-fluoro-5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylic acid](/img/structure/B12495933.png)


![N~2~-(4-ethoxyphenyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-N~2~-(methylsulfonyl)alaninamide](/img/structure/B12495942.png)
![2-(4-Methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B12495948.png)

